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1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea

Kinase inhibitor selectivity Chemical proteomics Kinome profiling

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea (CAS 1021121-58-3), also cataloged as VI 16832, is a synthetic small-molecule diaryl urea featuring a 4-anilinopyrimidine scaffold. It is classified as a broad-spectrum Type I ATP-competitive kinase inhibitor, occupying the active conformation of the kinase hinge region.

Molecular Formula C22H25N5O2
Molecular Weight 391.475
CAS No. 1021121-58-3
Cat. No. B2451029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea
CAS1021121-58-3
Molecular FormulaC22H25N5O2
Molecular Weight391.475
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC(C)C
InChIInChI=1S/C22H25N5O2/c1-14(2)29-21-13-20(23-16(4)24-21)25-17-8-10-18(11-9-17)26-22(28)27-19-7-5-6-15(3)12-19/h5-14H,1-4H3,(H,23,24,25)(H2,26,27,28)
InChIKeyAUTSVOIKVFZQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea (CAS 1021121-58-3): Scientific Identity, Procurement Context, and Comparator Landscape


1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea (CAS 1021121-58-3), also cataloged as VI 16832, is a synthetic small-molecule diaryl urea featuring a 4-anilinopyrimidine scaffold. It is classified as a broad-spectrum Type I ATP-competitive kinase inhibitor, occupying the active conformation of the kinase hinge region . The compound has a molecular formula of C22H25N5O2 and a molecular weight of 391.5 g/mol . Its primary established application is as an affinity enrichment tool for comparative kinome expression profiling across cancer cell lines, rather than as a therapeutic development candidate . The most relevant comparators in the diaryl urea kinase inhibitor space include sorafenib (a Type II multikinase inhibitor), sunitinib (a Type I/II multikinase inhibitor), and the closely related class III RTK-selective N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives described by Gandin et al. (e.g., Compound 19, Compound 27) [1].

Inhibitor Class Type I ATP-competitive kinase inhibitor
Binding Mode Active DFG-in conformation; broad kinome coverage reported
Primary Application Affinity enrichment for comparative kinome expression profiling

Why Class-Level Substitution of CAS 1021121-58-3 (VI 16832) by Other Diaryl Ureas Fails: Evidence from Kinase Selectivity Profiling


Substituting CAS 1021121-58-3 (VI 16832) with other diaryl urea kinase inhibitors, such as sorafenib or class III-selective anilinopyrimidine ureas, introduces fundamentally different kinase selectivity profiles that invalidate experimental reproducibility in kinome-wide applications. VI 16832 is explicitly characterized as a broad-spectrum Type I kinase inhibitor binding the active kinase conformation, enabling unbiased enrichment of >170 protein kinases across the kinome for comparative expression analysis [1]. In contrast, the structurally related N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea series (e.g., Compound 19) was engineered for Type II-like subfamily selectivity, preferentially targeting class III receptor tyrosine kinases (KIT, PDGFRβ) with minimal activity against EGFR or other kinase families [2]. Sorafenib, the canonical diaryl urea multikinase inhibitor, occupies a fundamentally different DFG-out (Type II) binding mode and primarily inhibits RAF/VEGFR/PDGFR pathways . These divergent binding mechanisms—Type I broad-spectrum versus Type II subfamily-selective—mean that compounds within this chemical class are not interchangeable for applications predicated on specific kinome coverage breadth or target selectivity [1] [2] .

Class III-Selective Diaryl Ureas
Substituting with class III RTK-selective analogs (e.g., Compound 19) may restrict kinase coverage to a small subset, altering comparative profiling objectives.
Type II Inhibitor Sorafenib
Sorafenib's DFG-out (Type II) binding mode may introduce activation-state bias, changing the kinase population captured compared to Type I binding.

CAS 1021121-58-3 (VI 16832) Quantitative Differentiation Evidence: Kinome Coverage, Selectivity Profile, and Application-Specific Performance vs. Analogs


Broad-Spectrum Kinome Coverage: VI 16832 vs. Class III-Selective Anilinopyrimidine Ureas (Compound 19)

VI 16832 (CAS 1021121-58-3) demonstrates broad-spectrum Type I kinase binding capable of enriching over 170 distinct protein kinases in chemical proteomics workflows, spanning diverse kinase families [1]. In contrast, the structurally analogous N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea Compound 19, which shares the identical diaryl urea-pyrimidine scaffold, exhibits a markedly restricted selectivity profile confined primarily to class III receptor tyrosine kinases (KIT Kd = 94 nM, PDGFRβ Kd = 80 nM) with poor activity against EGFR, ErbB2, and most other kinase families when screened at 10 μM [2]. This fundamental difference in kinome coverage breadth—>170 kinases vs. ~5 class III RTKs—reflects the divergent binding modes engineered into otherwise structurally similar scaffolds (Type I broad-spectrum vs. Type II-like subfamily selectivity).

Kinome Coverage Breadth
Reported
VI 16832: >170 kinases across families
Compound 19: ~5 class III RTKs
Broad-spectrum coverage supports comprehensive kinome profiling; substitution may substantially reduce coverage.
SILAC-based chemical proteomics; cross-study comparison
Kinase inhibitor selectivity Chemical proteomics Kinome profiling Type I kinase inhibitor VI 16832

Kinase Binding Mode Differentiation: Type I (VI 16832) vs. Type II (Sorafenib) Diaryl Ureas

VI 16832 is explicitly classified as a Type I kinase inhibitor that binds the active (DFG-in) conformation of the kinase hinge region . This binding mode enables recognition of kinases in their catalytically active state, which is critical for proteomics applications where kinase activation status must be preserved. Sorafenib, despite sharing the diaryl urea pharmacophore, is a prototypical Type II inhibitor that binds the inactive DFG-out conformation, preferentially recognizing a distinct subset of kinases (RAF1 IC50 = 6 nM, VEGFR2 IC50 = 90 nM, PDGFRβ IC50 = 57 nM, c-KIT IC50 = 68 nM, FLT3 IC50 = 58 nM) . The Type I vs. Type II distinction is mechanistically fundamental: VI 16832 can capture kinases irrespective of their activation loop conformation, whereas sorafenib selectively binds kinases that can adopt the DFG-out state, inherently biasing which kinome subpopulation is detected or inhibited.

Binding Mode Type
Class-level
VI 16832: Type I (DFG-in)
Sorafenib: Type II (DFG-out)
Active-state binding may support unbiased enrichment; Type II binding may introduce activation-state bias.
Class-level binding mechanism inference
Type I kinase inhibitor Type II kinase inhibitor DFG-in vs DFG-out Kinase binding conformation Diaryl urea

Quantitative Kinase Enrichment Reproducibility for Comparative Expression Analysis: VI 16832's Validated Application vs. Sunitinib

VI 16832 has been empirically validated in a published large-scale quantitative proteomics workflow to enrich and quantify relative expression levels of more than 170 protein kinases across three different SILAC-encoded cancer cell lines (MV4-11, HeLa, and K562), identifying approximately 1200 distinct phosphorylation sites on over 200 protein kinases in downstream targeted phosphoproteomics [1]. This represents a demonstrated, reproducible application with quantitative performance metrics. In contrast, sunitinib—another multikinase inhibitor occasionally used for similar kinome profiling purposes—showed a distinct kinase interaction profile: sunitinib inhibits KIT (IC50 ~1–10 nM), PDGFRβ (IC50 ~10 nM), VEGFR2 (IC50 ~10 nM), and FLT3 (IC50 ~10 nM) [2], but its affinity matrix would enrich a different and narrower set of kinases compared to VI 16832's >170-kinase coverage. The empirical kinome coverage data provides procurement-relevant evidence that VI 16832 is the validated tool for comprehensive quantitative kinome comparisons.

Enrichment Reproducibility
Reported
>170 kinases enriched
~1200 phosphosites identified
Published quantitative performance supports comparative kinome expression studies.
SILAC-labeled cancer cell lines; validated workflow
SILAC proteomics Kinase expression profiling Chemical proteomics Quantitative kinomics VI 16832

Structural Determinants of Kinase Selectivity Within the Diaryl Urea Series: Para-Phenylurea Substitution Drives Class III RTK Restriction

Structure-activity relationship (SAR) data from Gandin et al. (2015) reveal that the presence of a para-phenylurea substituent on the 4-aniline moiety of the pyrimidine scaffold is the critical structural determinant that restricts kinase selectivity to class III RTK members (KIT, PDGFRβ, PDGFRα, CSF1R, FLT3) [1]. Compounds bearing this modification (e.g., Compound 7, 19, 26) lost activity against EGFR and ErbB family kinases that was present in non-urea 4-anilinopyrimidine analogs (e.g., Compound 1: EGFR activity with meta-methyl substitution). Within the phenylurea subseries, pyrimidine 5- or 6-position substitution further modulated selectivity within the class III subfamily: 5-phenyl substitution provided the highest selectivity (KIT = PDGFRβ > PDGFRα > CSF1R > FLT3), while the unsubstituted analog (26) inhibited all class III members non-selectively [1]. VI 16832 (CAS 1021121-58-3), which combines the para-phenylurea motif with a 6-isopropoxy-2-methylpyrimidine core and an m-tolyl terminal urea group, can be rationally positioned within this SAR framework, where the specific 6-isopropoxy substitution pattern and the m-tolyl urea terminus may further refine the selectivity fingerprint relative to the published phenyl-substituted analogs.

SAR Selectivity Determinants
Class-level
para-Phenylurea: restricts selectivity to class III RTKs
6-isopropoxy: unexplored substitution
SAR framework aids rational selection; distinct substitution may confer unique selectivity requiring characterization.
Class-level inference from published anilinopyrimidine series
Structure-activity relationship Kinase selectivity determinants Phenylurea substitution Anilinopyrimidine scaffold Class III RTK

Procurement-Relevant Application Scenarios for CAS 1021121-58-3 (VI 16832) Based on Quantitative Differentiation Evidence


Scenario 1: Quantitative Comparative Kinome Expression Profiling Across Cancer Cell Lines (Primary Validated Application)

VI 16832 (CAS 1021121-58-3) is the evidence-supported choice for quantitative SILAC-based comparative kinome expression analysis, with peer-reviewed validation demonstrating reproducible enrichment of >170 protein kinases and identification of ~1200 phosphorylation sites across three cancer cell lines [1]. Substitution with sorafenib or class III-selective compounds (e.g., Compound 19) would fail to achieve comparable kinome coverage breadth—sorafenib's Type II DFG-out binding excludes kinases that cannot access this conformation , while Compound 19's selectivity restricts coverage to ~5 class III RTKs [2]. For laboratories establishing kinome profiling workflows, VI 16832 is the only compound in this comparator set with published quantitative performance benchmarks for this specific application.

Scenario 2: Targeted Phosphoproteomics Pre-Fractionation for Kinase Signaling Network Analysis

In targeted phosphoproteomics workflows requiring kinase pre-fractionation prior to LC-MS/MS analysis, VI 16832's demonstrated ability to enrich kinases while preserving their phosphorylation status (~1200 phosphosites identified on >200 kinases) provides a validated, published protocol [1]. This application leverages VI 16832's unique Type I broad-spectrum binding, which captures kinases in their active phosphorylated state—a capability not shared by Type II inhibitors like sorafenib . Procurement of VI 16832 for this application is supported by direct experimental evidence; alternative diaryl ureas lack comparable published validation in phosphoproteomics pre-fractionation contexts.

Scenario 3: Kinase Inhibitor Selectivity Benchmarking and Off-Target Profiling Studies

VI 16832's well-characterized broad-spectrum Type I binding profile makes it a useful reference compound in kinase selectivity panels where the objective is to benchmark the selectivity of novel kinase inhibitors against a known broad-spectrum binder [1]. Unlike sorafenib (which has a defined but narrower target spectrum: RAF1 IC50 = 6 nM, VEGFR2 IC50 = 90 nM, PDGFRβ IC50 = 57 nM, c-KIT IC50 = 68 nM, FLT3 IC50 = 58 nM) or class III-selective phenylurea analogs [2], VI 16832 provides a kinome-wide baseline for assessing whether a test compound exhibits selectivity or promiscuity. Researchers selecting a broad-spectrum reference inhibitor for selectivity panels should prioritize VI 16832 based on its validated >170-kinase coverage breadth.

Scenario 4: Structure-Activity Relationship Studies on Diaryl Urea Kinase Inhibitor Selectivity Determinants

VI 16832 (CAS 1021121-58-3) occupies a unique position in the diaryl urea SAR landscape due to its 6-isopropoxy-2-methylpyrimidine core combined with an m-tolyl terminal urea group—a substitution pattern not represented in the published class III RTK-selective series (e.g., Compounds 7, 19, 26, 27) that feature phenyl, phenylamino, or unsubstituted pyrimidine cores [1]. For medicinal chemistry programs investigating how pyrimidine 6-position alkoxy substitutions modulate kinase selectivity within the para-phenylurea anilinopyrimidine scaffold, VI 16832 provides a distinct structural probe. Procurement of VI 16832 alongside published analogs enables comparative SAR studies that can reveal how the 6-isopropoxy group influences the selectivity fingerprint relative to the 6-phenyl and 6-phenylamino variants characterized in the literature [1].

Application
Selection Property
Validation Focus
Comparative kinome expression profiling
Broad-spectrum Type I kinase binding
Kinome coverage breadth across cell lines
Phosphoproteomics pre-fractionation
Active-conformation binding preserving phosphorylation
Phosphosite identification reproducibility
Kinase inhibitor selectivity benchmarking
Kinome-wide reference inhibitor
Selectivity panel consistency and coverage
Diaryl urea SAR studies
Unique 6-isopropoxy substitution
Selectivity fingerprint vs. published analogs
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